molecular formula C18H16O6 B5680941 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B5680941
M. Wt: 328.3 g/mol
InChI Key: FDFFLGYHSZRRRL-UHFFFAOYSA-N
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Description

The compound 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule with a unique structure that combines a furan ring, a methoxyphenyl group, and a dioxane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The methoxyphenyl group can be reduced to form the corresponding phenyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the methoxyphenyl group can yield phenyl derivatives.

Scientific Research Applications

5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving furan and methoxyphenyl groups.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways in biological systems. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxane-dione moiety can also participate in chemical reactions, contributing to the compound’s overall reactivity and mechanism of action.

Comparison with Similar Compounds

5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: can be compared with similar compounds, such as:

    5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-2,4,6-(1H,3H,5H)-pyrimidinetrione:

    5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione:

    2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid):

These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the methoxyphenyl group in This compound imparts unique properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-[[5-(2-methoxyphenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-18(2)23-16(19)13(17(20)24-18)10-11-8-9-15(22-11)12-6-4-5-7-14(12)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFLGYHSZRRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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